5-Bromo-4-methyl-2-nitrophenol
Description
5-Bromo-4-methyl-2-nitrophenol (CAS: 861315-14-2) is a brominated nitrophenol derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 248.04 g/mol . It features a phenolic ring substituted with bromine (Br) at the 5-position, a methyl (CH₃) group at the 4-position, and a nitro (NO₂) group at the 2-position. This compound is utilized in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
5-bromo-4-methyl-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMIIMRPQYYMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-nitrophenol typically involves a multi-step process:
Bromination: The bromine atom is introduced by treating the nitrated product with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of 5-Bromo-4-methyl-2-nitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: 5-Bromo-4-methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-nitrophenol depends on its chemical structure. The nitro group can participate in redox reactions, while the bromine atom and phenol group can undergo various substitution reactions. These properties make it a versatile compound in chemical synthesis and potential biological applications.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The positional arrangement of substituents significantly influences physicochemical properties. Key analogs include:
- Nitro Group Position: In 2-bromo-4-methyl-5-nitrophenol, the nitro group at the 5-position may reduce steric hindrance, favoring electrophilic attacks compared to the 2-nitro isomer .
Functional Group Variations
Substituent type also dictates chemical behavior:
- Steric Considerations: The isopropyl group in 4-bromo-5-isopropyl-2-methylphenol hinders aromatic ring reactivity, making it less suitable for further nitration compared to methyl-substituted analogs .
Biological Activity
5-Bromo-4-methyl-2-nitrophenol (BMNP) is an organic compound recognized for its unique molecular structure, which includes a bromine atom, a nitro group, and a methyl group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its significant biological activities.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 232.03 g/mol
- Appearance : Yellow solid
- Solubility : Soluble in organic solvents
Biological Activity Overview
5-Bromo-4-methyl-2-nitrophenol exhibits a range of biological activities, primarily antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for developing new antibacterial agents.
Antimicrobial Activity
Research indicates that BMNP possesses notable antimicrobial activity. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Staphylococcus epidermidis | 3.91 |
| Escherichia coli | 62.5 |
These findings suggest that BMNP could be a potential lead compound for developing new antimicrobial therapies, especially against drug-resistant strains.
The biological activity of BMNP can be attributed to its ability to interact with cellular components. It is believed that the nitro group plays a crucial role in its mechanism of action, potentially leading to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Case Studies and Research Findings
- Antibacterial Studies : In a comparative study, BMNP was evaluated alongside other nitrophenol derivatives. The results demonstrated that BMNP had superior antibacterial properties compared to several structurally related compounds, indicating the influence of the bromine and nitro substituents on its efficacy .
- Cytotoxicity Assessments : While BMNP exhibits antimicrobial properties, cytotoxicity studies are essential to evaluate its safety profile. In vitro tests revealed that at concentrations up to 100 µM, BMNP did not significantly affect normal human cell lines, suggesting a favorable therapeutic index .
- Comparative Analysis with Other Compounds : A structural comparison with similar compounds such as 4-Bromo-5-methyl-2-nitrophenol and 2-Bromo-4-methyl-5-nitrophenol showed that variations in substituent positions significantly affect biological activity. BMNP's specific arrangement enhances its reactivity and potential applications .
Toxicological Profile
The toxicity profile of BMNP is crucial for its application in pharmaceuticals. Studies indicate that while it is effective against pathogenic bacteria, it exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. This characteristic is beneficial for its potential use in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
